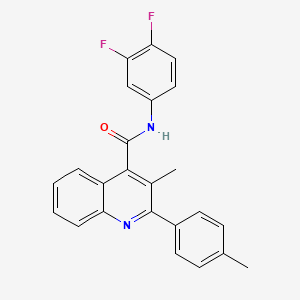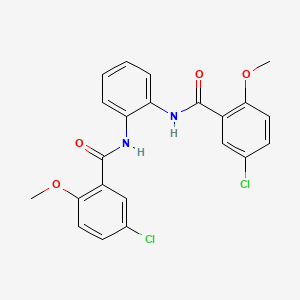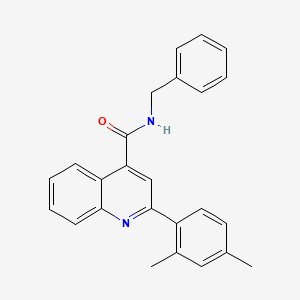
N-(3,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide: is a synthetic organic compound characterized by its complex structure, which includes a quinoline core substituted with difluorophenyl and methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the quinoline carboxylic acid derivative with an amine under dehydrating conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline core or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydrogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for new drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mécanisme D'action
The mechanism by which N-(3,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, while its aromatic substituents can interact with protein active sites, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 7-(difluoromethyl)-N-(3,4-difluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(3,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline core. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O/c1-14-7-9-16(10-8-14)23-15(2)22(18-5-3-4-6-21(18)28-23)24(29)27-17-11-12-19(25)20(26)13-17/h3-13H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJIICCSAKTIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID](/img/structure/B3619368.png)

![2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3619386.png)
![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide](/img/structure/B3619389.png)


![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide](/img/structure/B3619401.png)

![[4-[(2,4-Dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol](/img/structure/B3619413.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B3619421.png)
![methyl 4,5-dimethoxy-2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3619426.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B3619453.png)
![2-(2-methoxyphenyl)-N-[4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B3619464.png)
![2-[2-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3619472.png)
